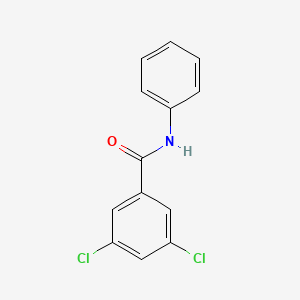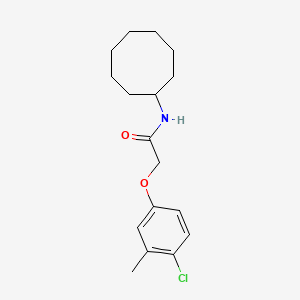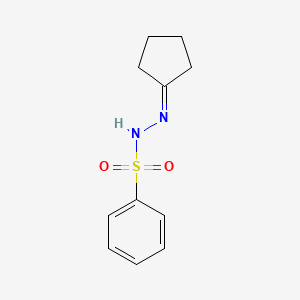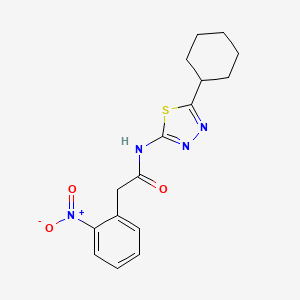
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide, commonly referred to as CYT387, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to play a crucial role in regulating the immune system. CYT387 has been shown to have potent inhibitory effects on JAK1 and JAK2, making it a promising candidate for the treatment of various autoimmune diseases, myeloproliferative disorders, and certain types of cancers.
作用机制
CYT387 exerts its therapeutic effects by inhibiting the activity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, which are key regulators of the immune system. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamides are involved in the signaling pathways of various cytokines and growth factors, including those that are known to play a role in the pathogenesis of autoimmune diseases and cancers. By inhibiting the activity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, CYT387 reduces the production of inflammatory cytokines and growth factors, thereby suppressing the immune response and inhibiting tumor growth.
Biochemical and Physiological Effects:
CYT387 has been shown to have potent inhibitory effects on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, which are key regulators of the immune system. By inhibiting the activity of these enzymes, CYT387 reduces the production of inflammatory cytokines and growth factors, which are known to play a role in the pathogenesis of various disease conditions. Additionally, CYT387 has been shown to have antitumor effects in various types of cancers, which is thought to be due to its ability to inhibit N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2-mediated signaling pathways.
实验室实验的优点和局限性
One of the major advantages of CYT387 is its potent inhibitory effects on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, which makes it a promising candidate for the treatment of various autoimmune diseases and cancers. Additionally, CYT387 has been shown to have good oral bioavailability and pharmacokinetic properties, which make it an attractive candidate for clinical development.
However, there are also some limitations associated with the use of CYT387 in lab experiments. One of the major limitations is its potential off-target effects, which can lead to unwanted side effects. Additionally, CYT387 has been shown to have limited selectivity for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, which can limit its efficacy in certain disease conditions.
未来方向
There are several future directions for the research and development of CYT387. One of the major areas of focus is the clinical development of CYT387 for the treatment of various disease conditions, including myeloproliferative neoplasms, autoimmune diseases, and cancers. Additionally, there is ongoing research to identify more selective and potent N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide inhibitors that can overcome the limitations associated with CYT387.
Another future direction is the investigation of the potential combination therapies involving CYT387 and other drugs. For example, CYT387 has been shown to have synergistic effects with other N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide inhibitors and chemotherapeutic agents in preclinical studies. This suggests that combination therapies may have greater efficacy than monotherapy in certain disease conditions.
Conclusion:
In conclusion, CYT387 is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various disease conditions. Its potent inhibitory effects on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2 make it a promising candidate for the treatment of autoimmune diseases, myeloproliferative disorders, and certain types of cancers. While there are some limitations associated with its use, ongoing research is focused on identifying more selective and potent N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide inhibitors that can overcome these limitations.
合成方法
The synthesis of CYT387 involves a multi-step process that begins with the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-nitrobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reduced using sodium borohydride to yield the corresponding amine. This amine is then reacted with 2-(2-chloroacetyl)phenylboronic acid in the presence of a palladium catalyst to form the final product, CYT387.
科学研究应用
CYT387 has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been its use in the treatment of myeloproliferative neoplasms (MPNs), which are a group of disorders characterized by the overproduction of blood cells. CYT387 has been shown to have potent inhibitory effects on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, which is a key driver of MPNs. In preclinical studies, CYT387 has been shown to reduce the size of spleens and decrease the levels of inflammatory cytokines in animal models of MPNs.
CYT387 has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. In preclinical studies, CYT387 has been shown to reduce inflammation and improve disease symptoms in animal models of these conditions. Additionally, CYT387 has been shown to have antitumor effects in various types of cancers, including breast cancer, pancreatic cancer, and multiple myeloma.
属性
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-14(10-12-8-4-5-9-13(12)20(22)23)17-16-19-18-15(24-16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZABITDJBJDMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5802622.png)
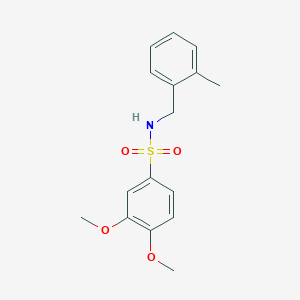
![ethyl 2-[(methoxycarbonyl)amino]benzoate](/img/structure/B5802635.png)
![[4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)
![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
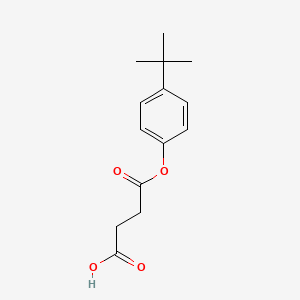
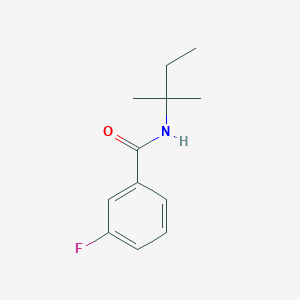
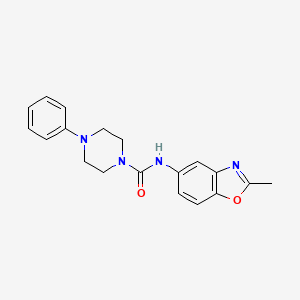
![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
